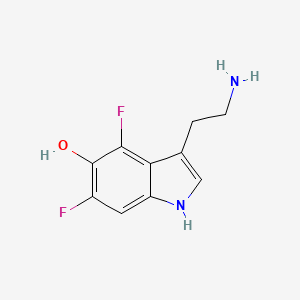

4,6-Difluoroserotonin

Vue d'ensemble

Description

4,6-Difluoroserotonin is a synthetic analog of serotonin, a well-known neurotransmitter. This compound is characterized by the substitution of fluorine atoms at the 4 and 6 positions of the indole ring.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4,6-Difluoroserotonin typically involves the fluorination of serotonin or its precursors. One common method is the nucleophilic substitution reaction where fluorine atoms are introduced into the indole ring. This can be achieved using reagents such as diethylaminosulfur trifluoride (DAST) or bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor). The reaction conditions often involve low temperatures and anhydrous solvents to prevent side reactions .

Industrial Production Methods

Industrial production of this compound may involve large-scale fluorination processes using similar reagents but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques like chromatography can enhance the efficiency and scalability of the production process .

Analyse Des Réactions Chimiques

Types of Reactions

4,6-Difluoroserotonin can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert it back to its parent amine or other reduced forms.

Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

Substitution: Nucleophilic substitution using reagents like sodium methoxide or potassium tert-butoxide.

Major Products

The major products formed from these reactions include various fluorinated derivatives, oxidized quinones, and reduced amines, depending on the specific reaction conditions .

Applications De Recherche Scientifique

Biochemical Properties

4,6-Difluoroserotonin (C10H10F2N2O) is characterized by the substitution of two fluorine atoms at the 4 and 6 positions of the serotonin molecule. This modification alters its pharmacokinetic and pharmacodynamic properties compared to serotonin. The introduction of fluorine is known to enhance the lipophilicity and metabolic stability of compounds, which can lead to improved bioavailability and prolonged action in biological systems .

Neurotransmitter Research

One of the primary applications of this compound is in the study of serotonin transport mechanisms. It has been utilized as a tracer to investigate the intracellular distribution of serotonin in human platelets, providing insights into serotonin's role in various physiological processes . This application is crucial for understanding serotonin's involvement in mood regulation and its implications in psychiatric disorders.

Imaging Agent Development

This compound has potential as an imaging agent for positron emission tomography (PET) studies targeting serotonin transporter (SERT) binding sites. Its fluorinated nature allows for better visualization of SERT in the brain, which is vital for assessing the efficacy of selective serotonin reuptake inhibitors (SSRIs) used in treating depression and anxiety disorders . The ability to monitor drug occupancy at SERT sites can lead to more personalized treatment approaches.

Serotonin Transporter Studies

A study involving this compound demonstrated its effectiveness as a tracer for mapping SERT distribution in human platelets. The findings revealed that this compound could delineate intracellular pathways and provide a better understanding of serotonin's role in hemostasis and cardiovascular health .

| Study | Objective | Findings |

|---|---|---|

| Platelet Study | Investigate SERT distribution | This compound effectively traced SERT localization in human platelets |

| Imaging Study | Develop PET imaging agents | Demonstrated high brain uptake and retention, indicating potential for monitoring SSRI efficacy |

Pharmacological Implications

Research has indicated that fluorinated derivatives like this compound may exhibit altered binding affinities at various receptors compared to their non-fluorinated counterparts. For instance, modifications at specific positions can significantly impact receptor affinity and selectivity, which is critical for drug development aimed at minimizing side effects while maximizing therapeutic benefits .

Mécanisme D'action

The mechanism of action of 4,6-Difluoroserotonin involves its interaction with serotonin receptors and transporters. The fluorine atoms can influence the binding affinity and selectivity of the compound, altering its pharmacological profile. The compound can act as an agonist or antagonist at various serotonin receptors, modulating neurotransmission and related physiological processes .

Comparaison Avec Des Composés Similaires

Similar Compounds

Serotonin: The parent compound, a key neurotransmitter in the central nervous system.

5-Fluoroserotonin: A mono-fluorinated analog with different pharmacological properties.

6-Fluoroserotonin: Another mono-fluorinated analog with unique biological effects

Uniqueness

4,6-Difluoroserotonin is unique due to the presence of two fluorine atoms, which can significantly alter its chemical and biological properties compared to mono-fluorinated or non-fluorinated analogs. This dual substitution can enhance its stability, binding affinity, and selectivity, making it a valuable tool in various research applications .

Activité Biologique

4,6-Difluoroserotonin (DFSer) is a fluorinated derivative of serotonin, a key neurotransmitter in various biological processes. This compound has garnered attention due to its potential therapeutic applications and unique biological activities. This article reviews the biological activity of DFSer, emphasizing its pharmacological properties, mechanisms of action, and relevant case studies.

This compound is characterized by the substitution of fluorine atoms at the 4 and 6 positions of the serotonin molecule. This modification can significantly alter its pharmacokinetic and pharmacodynamic properties compared to serotonin. The molecular formula for DFSer is C₁₀H₈F₂N₂O, and its molecular weight is approximately 220.18 g/mol.

DFSer acts primarily as a serotonin receptor agonist, influencing various physiological pathways:

- Serotonin Receptors : DFSer exhibits affinity for multiple serotonin receptor subtypes, including 5-HT1A and 5-HT2A receptors. Its binding affinity may be enhanced due to the presence of fluorine atoms, which can stabilize the receptor-ligand interaction.

- Neurotransmission : By mimicking serotonin's action, DFSer can modulate neurotransmission, potentially affecting mood regulation and anxiety levels.

Pharmacological Effects

- Antidepressant Activity : Studies have suggested that DFSer may exhibit antidepressant-like effects in animal models. The compound's ability to enhance serotonergic signaling could contribute to mood improvement.

- Anxiolytic Properties : Preliminary research indicates that DFSer may reduce anxiety-like behavior in rodents, possibly through its action on 5-HT1A receptors.

- Neuroprotective Effects : There is evidence to suggest that DFSer may protect neuronal cells from oxidative stress, a mechanism linked to various neurodegenerative disorders.

Case Studies

- A study conducted on human platelets demonstrated that incubation with DFSer resulted in distinct intracellular distribution patterns of fluorine, indicating its potential as a tracer in biomedical imaging .

- Another investigation into the effects of various fluorinated melatonin derivatives, including DFSer, highlighted its influence on hormonal responses in pituitary cultures .

Data Table: Biological Activity Overview

Research Findings

Recent studies utilizing molecular docking techniques have indicated that DFSer's structural modifications lead to enhanced binding affinities for serotonin receptors compared to unmodified serotonin. These findings suggest that fluorination can be a strategic approach to developing more effective serotonergic agents .

Safety and Toxicity

The safety profile of DFSer remains an area requiring further investigation. Initial assessments indicate that while it exhibits promising biological activity, comprehensive toxicological studies are essential to evaluate its safety for clinical use.

Propriétés

IUPAC Name |

3-(2-aminoethyl)-4,6-difluoro-1H-indol-5-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10F2N2O/c11-6-3-7-8(9(12)10(6)15)5(1-2-13)4-14-7/h3-4,14-15H,1-2,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YODGOKJFDASQKQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C(=C(C(=C1F)O)F)C(=CN2)CCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10F2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50211164 | |

| Record name | 4,6-Difluoroserotonin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50211164 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62105-98-0 | |

| Record name | 4,6-Difluoroserotonin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062105980 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4,6-Difluoroserotonin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50211164 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.